BenchChemオンラインストアへようこそ!

1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine

Lipophilicity modulation BMP pathway upregulation Pyrazolopyrimidine SAR

This advanced intermediate, 4-(piperidin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 955306-12-4), features a fully elaborated piperidine at C-4 and a sterically distinct o-tolyl group at N-1—differentiating it from simpler phenyl analogs like BUR1. The o-tolyl modification (~ΔcLogP +0.5) modulates lipophilicity and target selectivity, making it ideal for parallel SAR exploration of kinase inhibition, BMP pathway modulation, and sigma receptor binding. At 98% purity with batch-specific QC (NMR, HPLC, GC), it ensures reliable assay results without additional synthetic manipulation. Choose this compound to generate high-resolution SAR data that drives lead optimization.

Molecular Formula C17H19N5
Molecular Weight 293.374
CAS No. 955306-12-4
Cat. No. B2407722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine
CAS955306-12-4
Molecular FormulaC17H19N5
Molecular Weight293.374
Structural Identifiers
SMILESCC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCCCC4
InChIInChI=1S/C17H19N5/c1-13-7-3-4-8-15(13)22-17-14(11-20-22)16(18-12-19-17)21-9-5-2-6-10-21/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3
InChIKeyJSNSKZXOGXEZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine (CAS 955306-12-4): Core Scaffold Identity and Procurement-Relevant Specifications for Pyrazolopyrimidine-Based Research


1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine, systematically named 4-(piperidin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine, is a heterocyclic small molecule belonging to the pyrazolopyrimidine class, a scaffold widely exploited in kinase inhibitor drug discovery [1]. With molecular formula C17H19N5, molecular weight 293.37 Da, and a standard purity specification of 98% as verified by NMR, HPLC, and GC batch quality control, this compound serves as an advanced intermediate and screening candidate for structure-activity relationship (SAR) exploration around the N-1 aryl and C-4 amine positions of the pyrazolo[3,4-d]pyrimidine core . The presence of an ortho-tolyl substituent at N-1 distinguishes it from the simpler N-1 phenyl analog BUR1, introducing steric and lipophilic modulation that can alter target selectivity, physicochemical properties, and downstream biological readouts in kinase inhibition, BMP pathway modulation, and sigma receptor binding campaigns [2].

Why Generic Substitution Fails: Structural Nuances of 1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine That Preclude Simple Analog Swapping in Pyrazolopyrimidine Research


The pyrazolo[3,4-d]pyrimidine scaffold is exquisitely sensitive to substitution at both the N-1 aryl and C-4 amine positions, yet commercial sourcing frequently conflates analogs that differ by a single methyl group or heterocyclic substituent. Published structure-activity relationship (SAR) studies demonstrate that the N-1 phenyl group and hydrophobic substituents at the piperazine/piperidine position largely govern in vitro biological activity within this chemotype [1]. The o-tolyl substituent in the target compound introduces a steric ortho-methyl group absent in the widely studied N-1 phenyl analog BUR1 (CAS 23000-46-6), altering both conformational preferences and lipophilicity (estimated ΔlogP ≈ +0.5 versus the phenyl congener) with downstream consequences for kinase selectivity, cellular permeability, and target engagement . Additionally, the piperidine substituent at C-4 differentiates this compound from chloro-precursors such as 4-chloro-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 650628-61-8), which require further derivatization before biological evaluation, and from cyclohexylamino analogs (CAS 313225-39-7) that share the same molecular formula but exhibit different hydrogen-bonding capacity and conformational flexibility at the C-4 position . These structural distinctions make blanket substitution scientifically unsound without confirmatory biochemical profiling.

Quantitative Evidence Guide: Verifiable Differentiation of 1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine (CAS 955306-12-4) Against Close Structural Analogs


Ortho-Methyl Substituent Differentiation: Lipophilicity and Steric Bulk Versus the N-1 Phenyl Analog BUR1

The target compound differs from the well-characterized BMP upregulator BUR1 (1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine, CAS 23000-46-6) solely by the presence of an ortho-methyl group on the N-1 phenyl ring. This structural modification increases the calculated partition coefficient from approximately cLogP 2.8 (BUR1, C16H17N5, MW 279.34) to cLogP 3.3 (target compound, C17H19N5, MW 293.37), a ΔlogP of approximately +0.5 log units . In biological terms, BUR1 has a reported EC50 of 0.098 μM for increasing endothelial Id1 expression in a BMPRII signalling assay, with demonstrated in vivo efficacy reversing monocrotaline-induced pulmonary arterial hypertension in rats at 4.5 mg/day i.g. over 3 weeks [1]. The o-tolyl analog, by virtue of increased lipophilicity and steric hindrance at the N-1 position, is predicted to exhibit altered target engagement kinetics and selectivity profiles, particularly within kinase active sites where N-1 aryl interactions with the hydrophobic pocket are critical for potency [2].

Lipophilicity modulation BMP pathway upregulation Pyrazolopyrimidine SAR

C-4 Substituent Comparison: Piperidine Versus Cyclohexylamine at Constant Molecular Formula C17H19N5

The target compound and N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 313225-39-7) share the identical molecular formula C17H19N5 and molecular weight 293.37 Da, yet differ in both the N-1 aryl group (o-tolyl vs. phenyl) and the C-4 substituent (piperidine vs. cyclohexylamine) . The piperidine substituent in the target compound provides a tertiary amine with a hydrogen-bond acceptor (HBA) count of 5 and zero hydrogen-bond donors (HBD), whereas the cyclohexylamine analog features a secondary amine (1 HBD, 5 HBA). This difference impacts the compound's capacity to act as a hinge-binding motif in kinase active sites: tertiary amines cannot donate hydrogen bonds to the kinase hinge region, potentially reducing affinity for kinases that require a donor-acceptor pair (e.g., CDK2, where the hinge residue Leu83 typically engages via backbone NH interaction), while favoring binding modes that rely solely on hydrophobic and van der Waals contacts [1]. Published CDK2 inhibitors within the pyrazolo[3,4-d]pyrimidine series achieve IC50 values ranging from 0.061 μM to 1.133 μM depending on C-4 substitution, demonstrating that the choice between piperidine and amino substituents can shift potency by over an order of magnitude [2].

Kinase hinge-binding modulation Hydrogen-bond acceptor capacity Conformational restriction

Synthetic Tractability Advantage: Pre-functionalized Piperidine at C-4 Versus Chloro-Precursor Requirement for Further Derivatization

Unlike 4-chloro-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 650628-61-8), which requires an additional nucleophilic aromatic substitution (SNAr) step with piperidine to generate the C-4 piperidinyl product, the target compound is supplied as the fully elaborated chemical entity with the piperidine ring pre-installed . The chloro-precursor has been reported to exhibit kinase inhibitory activity with an IC50 value of 12 nM in certain myeloproliferative disorder-relevant assays, but this activity reflects the reactivity of the C-4 chloro leaving group in a biological context rather than a stable pharmacophore [1]. The target compound eliminates both the synthetic step (typical SNAr yields for pyrazolopyrimidine chlorides with piperidine range from 60-85%) and the latent reactivity of the chloro substituent, enabling direct deployment in biochemical and cellular assays without concern for off-target covalent modification [2]. This represents a practical procurement advantage for screening laboratories that prioritize assay-ready compounds over synthetic intermediates.

Synthetic accessibility Building block utility Parallel SAR exploration

Vendor-Verified Analytical Quality: Batch-Specific Purity Documentation Enabling Reproducible Quantitative Experimentation

The compound is supplied with batch-specific quality control documentation including NMR, HPLC, and GC analyses, confirming a standard purity of 98% . This level of analytical characterization surpasses the documentation typically available for less common building blocks in this chemical series. By comparison, several closely related analogs are listed at 95% purity without multi-method verification: N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 313225-39-7) is offered at minimum 95% purity, and 4-chloro-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 650628-61-8) purity specifications vary by supplier with limited analytical documentation . The 3% absolute purity difference (98% vs. 95%) translates to a 2.5-fold reduction in total impurity burden (2% vs. 5% w/w), which is quantitatively meaningful for dose-response curve fidelity in enzymatic assays where impurities at ≥1% can confound IC50 determinations, particularly for potent compounds with IC50 values below 100 nM .

Chemical purity Batch-to-batch reproducibility Procurement quality control

Optimal Research and Industrial Application Scenarios for 1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine (CAS 955306-12-4)


Kinase Inhibitor Lead Optimization: Exploring N-1 Aryl Hydrophobic Pocket Tolerance Through Deliberate o-Tolyl Substitution

In kinase drug discovery programs targeting CDK2, BTK, PI3Kδ, or Src family kinases, the pyrazolo[3,4-d]pyrimidine scaffold serves as a privileged ATP-competitive hinge binder. The target compound's o-tolyl N-1 substituent provides a rationally designed increment in hydrophobic bulk (ΔcLogP ≈ +0.5 versus the phenyl analog BUR1) that can be exploited to probe the depth and tolerance of the N-1 hydrophobic pocket across different kinase active sites [1]. Published SAR demonstrates that N-1 aryl modifications within this scaffold can shift kinase selectivity profiles, as exemplified by the CDK2 inhibitor series where compound 15 achieved IC50 = 0.061 μM [2]. The pre-installed piperidine at C-4 allows immediate deployment in kinase inhibition assays without additional synthetic manipulation, making this compound an efficient tool for parallel SAR exploration across kinase panels. Researchers should pair this compound with the N-1 phenyl analog BUR1 (EC50 = 0.098 μM in BMP assays) to deconvolute N-1 contributions from C-4 effects on target selectivity.

BMP Pathway Phenotypic Screening: Comparative Profiling Against the Validated BMP Upregulator BUR1

BUR1 (1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine) is a validated phenotypic probe that upregulates BMP signalling with EC50 = 0.098 μM in endothelial cells and demonstrates in vivo efficacy in monocrotaline-induced PAH models at 4.5 mg/day i.g. [3]. The target compound, differing only by the ortho-methyl group on the N-1 phenyl ring, provides a matched molecular pair for evaluating the contribution of N-1 substituent lipophilicity and steric hindrance to BMPRII pathway engagement, Id1 expression, and downstream PTGS2 modulation. By running the target compound and BUR1 in parallel in the same BMP reporter assay and PAH-relevant phenotypic models, researchers can directly attribute any differential activity to the o-tolyl modification, generating high-resolution SAR that informs lead optimization of BMP upregulators for pulmonary vascular disease.

Sigma-1 Receptor Ligand Discovery: Assessing C-4 Piperidine Contribution to Receptor Binding Affinity

Pyrazolo[3,4-d]pyrimidine derivatives with piperidine substituents at the C-4 position have been claimed in patent literature as high-affinity sigma-1 receptor ligands (EP2920174B1, US9567338), with representative compounds achieving Ki values in the low nanomolar range [4]. The target compound's combination of an o-tolyl N-1 group and piperidine C-4 substituent positions it within the chemical space claimed for sigma-1 receptor binding. The 98% purity with multi-method batch QC ensures that radioligand displacement assays are conducted with minimal interference from structurally related impurities, supporting reliable Ki/IC50 determination. This compound can serve as a starting point for sigma-1 SAR campaigns, with the o-tolyl group offering a distinct vector for exploring auxiliary binding site interactions compared to the phenyl-substituted congeners in the patent literature.

Medicinal Chemistry Building Block: Efficient Access to Diversified Pyrazolopyrimidine Libraries via Late-Stage Functionalization

The target compound, bearing a fully elaborated piperidine at C-4 and an o-tolyl group at N-1, serves as a versatile late-stage intermediate for library synthesis. Unlike the chloro-precursor (CAS 650628-61-8) that requires an SNAr step to install the C-4 amine, this compound allows medicinal chemists to focus diversification efforts on other positions of the pyrazolopyrimidine core (e.g., C-6 substitution or N-1 aryl modification via cross-coupling) without the operational burden of protecting group strategies or reactive intermediate handling . The 98% purity specification and batch-specific analytical documentation support quantitative structure-property relationship (QSPR) modeling, where impurity-driven variability in measured logP, solubility, or permeability can otherwise confound model training.

Quote Request

Request a Quote for 1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.